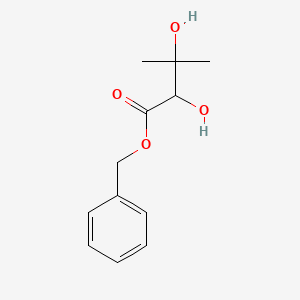
Benzyl (R)-2,3-dihydroxy-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-2,3-dihydroxy-3-methylbutanoate is an organic compound featuring a benzyl group attached to a chiral center with two hydroxyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2,3-dihydroxy-3-methylbutanoate typically involves the esterification of ®-2,3-dihydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-2,3-dihydroxy-3-methylbutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Benzyl ®-2,3-dihydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield benzyl ®-2,3-dioxo-3-methylbutanoate.
Reduction: Reduction of the ester group can produce benzyl ®-2,3-dihydroxy-3-methylbutanol.
Substitution: Substitution reactions can lead to various benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl ®-2,3-dihydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism by which Benzyl ®-2,3-dihydroxy-3-methylbutanoate exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
Benzyl ®-2,3-dihydroxybutanoate: Similar structure but lacks the methyl group.
Benzyl ®-2,3-dihydroxy-3-ethylbutanoate: Similar structure with an ethyl group instead of a methyl group.
Benzyl ®-2,3-dihydroxy-3-phenylbutanoate: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
Benzyl ®-2,3-dihydroxy-3-methylbutanoate is unique due to the presence of both hydroxyl and methyl groups on the chiral center, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
benzyl 2,3-dihydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGRCHSFVCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

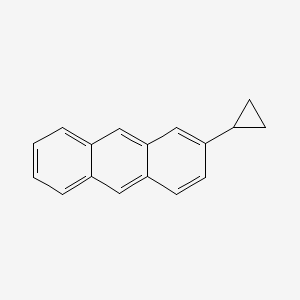
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
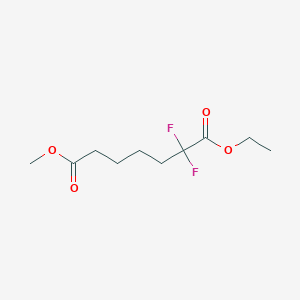
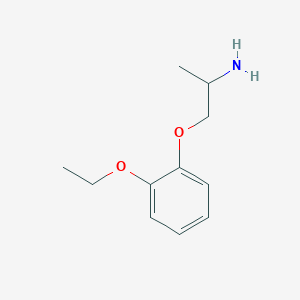
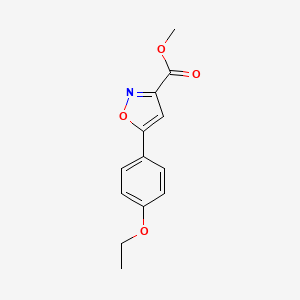
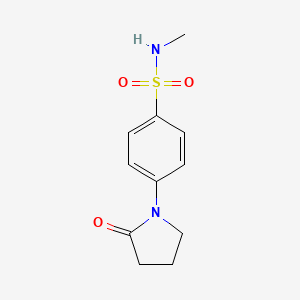
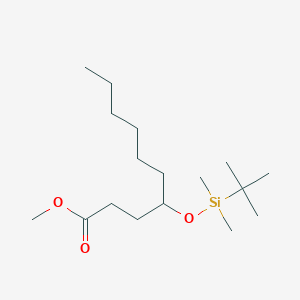
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)
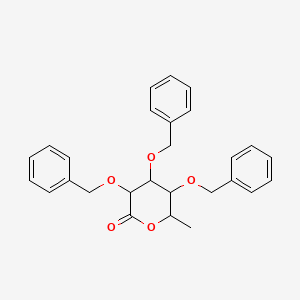

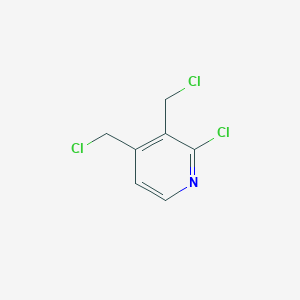
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
